molecular formula C22H21NO5 B1218884 Angoline CAS No. 21080-31-9

Angoline

Cat. No. B1218884
CAS RN: 21080-31-9
M. Wt: 379.4 g/mol
InChI Key: LVWAKZBZWYHYCJ-UHFFFAOYSA-N
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Description

"Angoline" appears to be a hypothetical or less commonly known compound, so the analysis will be based on the chemical and physical properties of compounds that share similar structural or functional groups, such as isoquinoline alkaloids and related compounds. These substances are known for their complex molecular structures and diverse biological activities, making them subjects of interest in chemical synthesis and pharmaceutical research.

Synthesis Analysis

The synthesis of complex organic molecules like "Angoline" often involves multiple steps, including catalytic reactions, enantioselective synthesis, and the formation of specific structural frameworks. For example, the asymmetric synthesis of chiral nonracemic isoquinoline alkaloids has seen significant advancements, utilizing strategies like the Pictet-Spengler reaction and metal-catalyzed reactions to construct the isoquinoline core and introduce stereochemical complexity (Chrzanowska et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to "Angoline" can be elucidated through techniques such as X-ray diffraction and spectroscopy, revealing intricate details about the arrangement of atoms and bonds within the molecule. The study of the molecular structure is crucial for understanding the compound's reactivity and interactions with biological targets. For example, the crystal structure characterization of complex molecules provides insights into their conformation and electronic properties, aiding in the design of new compounds with desired activities (Hassen et al., 2016).

Chemical Reactions and Properties

"Angoline" and compounds within its class would undergo a variety of chemical reactions, influenced by their functional groups and molecular framework. These reactions include nucleophilic substitutions, electrophilic additions, and complex formation with metals, which can be utilized for further modifications or to enhance the compound's biological activity. The understanding of these reactions is fundamental for the development of synthetic methodologies and the optimization of reaction conditions for the synthesis of target molecules (Zhang & Li, 2002).

Physical Properties Analysis

The physical properties of a compound like "Angoline" include its melting point, boiling point, solubility, and crystal structure. These properties are determined by the compound's molecular structure and have significant implications for its handling, formulation, and application in various contexts. For example, the solubility in different solvents affects its bioavailability and the choice of solvent for reactions or extractions.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are crucial for understanding how "Angoline" might interact with biological systems or how it can be modified chemically. Studies on similar compounds, such as isoquinoline derivatives, provide valuable insights into the reactivity patterns and functional group transformations that are possible for these molecules (Li et al., 2008).

Scientific Research Applications

Angoline as an Inhibitor of the STAT3 Signaling Pathway

A study by Liu et al. (2014) identified angoline as a potent and selective inhibitor of the STAT3 signaling pathway, with significant implications for cancer therapy. The study found that angoline inhibits STAT3 phosphorylation and its target gene expression, leading to the inhibition of growth in human cancer cells with activated STAT3. This research positions angoline as a promising lead in the development of anticancer agents targeting the STAT3 pathway.

Role in the Inhibition of Protein Kinase C

Contrary to earlier reports that associated angoline with the inhibition of Protein Kinase C (PKC), a study by Lee et al. (1998) found that angoline does not function as a potent inhibitor of PKC. Their research involved comprehensive studies with various PKC isozymes and concluded that mechanisms independent of PKC inhibition are responsible for the biological responses observed in studies conducted with angoline.

Antioxidant and Anti-Apoptotic Effects

In another study focused on the protective effects of luteolin (a plant flavonoid) on mice peritoneal macrophages stimulated by Angiotensin II (Ang II), Zhang et al. (2014) found significant anti-oxidant and anti-apoptotic effects. This research underscores the potential therapeutic benefits of plant flavonoids like angoline in combating oxidative stress and apoptosis in specific cellular contexts.

properties

IUPAC Name

1,2,13-trimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-23-20-14(6-5-12-9-17-18(10-15(12)20)28-11-27-17)13-7-8-16(24-2)21(25-3)19(13)22(23)26-4/h5-10,22H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWAKZBZWYHYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943391
Record name 1,2,13-Trimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Angoline

CAS RN

21080-31-9
Record name 12,13-Dihydro-1,2,13-trimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21080-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Angoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021080319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,13-Trimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
204
Citations
J Liu, Q Zhang, Y Ye, W Li, J Qiu, J Liu, R Zhan… - Phytomedicine, 2014 - Elsevier
… by angoline in HepG2/STAT3 cells. Our results also showed that angoline treatment at 20 … likely contribute to the inhibition of cell growth by angoline, at least in the STAT3-dependent …
Number of citations: 22 www.sciencedirect.com
SK Lee, WG Qing, W Mar, L Luyengi, RG Mehta… - Journal of Biological …, 1998 - ASBMB
… PKC), the benzophenanthridine alkaloid angoline was isolated and … However, in our studies, angoline was not observed to … , neither chelerythrine nor angoline inhibited activity with high …
Number of citations: 85 www.jbc.org
A Hadjiakhoondi, K Morteza-Semnani… - DARU Journal of …, 1999 - daru.tums.ac.ir
… three minor alkaloids, dihydrochelerythrine, angoline and isocorytuberine. Glaucium oxylubum … alkaloids, angoline, 8-acetonyl-dihydrosanguinarine and a-allocryptopine. Angoline was …
Number of citations: 7 daru.tums.ac.ir
V Gahlot, DK Yadav - Pharmacognosy Research, 2021 - phcogres.com
… angoline. In HPTLC quantitative analysis, the content of ferulic acid, caffeic acid, berberine and angoline … In ADME analysis, berberine and angoline showed good bioavailable response …
Number of citations: 1 www.phcogres.com
J Simeray, JP Chaumont, F Bevalot, J Vaquette - Phytochemistry, 1985 - Elsevier
… all belong to the chelerythrine type; angoline, 8-methoxychelerythrine, is known to be an artefact of chelerythrine [8]. The aromatic amide is formed by the condensation of a substituted …
Number of citations: 12 www.sciencedirect.com
RMP Gutierrez, R Vargas Solis… - … Journal of Plant …, 2002 - Wiley Online Library
… alka‐loids were identified including dihydrosanguinarine, oxysanguinarine, 11‐acetonyldihydrochelerythrine, dihydrochelerythrine, chelerythrine, chelerythridimerine and angoline as …
L Fonzes, F Winternitz - Phytochemistry, 1968 - Elsevier
… En conclusion, il semble donc que la m~thoxy-9 ch61~rythrine ou angoline qui ne pr6sente pas de pouvoir rotatoire, est un artefact qui provient certainement du traitement basique de …
Number of citations: 16 www.sciencedirect.com
V Gahlot - shodhganga.inflibnet.ac.in
… newlineacid, caffeic acid, berberine and angoline. In HPTLC quantitative analysis, the content of ferulic newlineacid, caffeic acid, berberine and angoline was found as 3.475 ± 0.028, …
Number of citations: 0 shodhganga.inflibnet.ac.in
F Fish, PG Waterman - Phytochemistry, 1971 - Elsevier
… the absence of angoline confirms the postulation of Fonzes and Winternitz5 that angoline is an … The presence of angoline in five African species of Fagara reported by Calderwood and …
Number of citations: 34 www.sciencedirect.com
F Fish, PG Waterman - Journal of Pharmacy and Pharmacology, 1971 - academic.oup.com
… The previously reported angoline is now known (Fonzes & Winternitz, 1968b) to be 9-methoxychelerythrine and occurs as an artifact following extraction. Our isolation of chelerythrine …
Number of citations: 28 academic.oup.com

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